molecular formula C10H9N5O2 B3418736 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid CAS No. 1284914-77-7

4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B3418736
CAS No.: 1284914-77-7
M. Wt: 231.21 g/mol
InChI Key: LSEBMVBQPHBBBA-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Triazole Ring: The triazole ring is typically introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates or the hydrolysis of nitriles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to minimize by-products and enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated or hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: The compound is explored for its potential to be developed into drugs for treating various diseases.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. This can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-2-(1H-1,2,4-triazol-3-yl)pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    2-(4H-1,2,4-Triazol-3-yl)-4-(cyclopropyl)pyrimidine: Lacks the carboxylic acid group.

    4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-methyl ester: Contains a methyl ester group instead of a carboxylic acid.

Uniqueness

4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyrimidine rings, along with the cyclopropyl and carboxylic acid groups, allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-cyclopropyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c16-10(17)6-3-11-8(9-12-4-13-15-9)14-7(6)5-1-2-5/h3-5H,1-2H2,(H,16,17)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEBMVBQPHBBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2C(=O)O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284914-77-7
Record name 4-cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
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4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
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4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
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4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
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4-Cyclopropyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid

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